molecular formula C11H14ClN5O B3046510 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride CAS No. 1251922-84-5

2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride

Cat. No.: B3046510
CAS No.: 1251922-84-5
M. Wt: 267.71
InChI Key: SUWHZCIZSKFFRQ-UHFFFAOYSA-N
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Description

2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride is a synthetic small molecule characterized by a propanamide backbone substituted with an amino group at the α-position and a 4-(2H-1,2,3-triazol-2-yl)phenyl moiety at the amide nitrogen. The hydrochloride salt enhances its solubility in polar solvents. Key structural features include:

  • Triazole ring: The 2H-1,2,3-triazole group contributes to hydrogen bonding and π-π stacking interactions, which are critical for molecular recognition in biological systems .
  • Aromatic system: The para-substituted phenyl ring facilitates planar stacking and hydrophobic interactions.

Spectral data (e.g., ¹H-NMR) for this compound or its analogs reveal characteristic peaks:

  • δ 3.4 ppm (s, 2H, CH₂),
  • δ 4.3 ppm (s, 2H, NH₂),
  • δ 7.5–8.2 ppm (m, aromatic protons),
  • δ 13.0 ppm (s, 1H, NH-triazole) .

The compound’s synthesis typically involves nucleophilic substitution or condensation reactions, as seen in related triazole-bearing amides .

Properties

IUPAC Name

2-amino-N-[4-(triazol-2-yl)phenyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O.ClH/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-13-6-7-14-16;/h2-8H,12H2,1H3,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWHZCIZSKFFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2N=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251922-84-5
Record name Propanamide, 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251922-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-(2H-1,2,3-triazol-2-yl)aniline with 2-bromo-N-(tert-butoxycarbonyl)propanamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with biological molecules. This allows the compound to inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects .

Comparison with Similar Compounds

Key Differences and Implications

Triazole vs. Carbamate Derivatives :

  • The target compound’s 2H-1,2,3-triazole group enhances hydrogen-bonding capacity compared to ethyl carbamate derivatives (e.g., Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate). This difference may influence target selectivity in antifungal applications .

Amide vs. Hydroxamate Functionality: N-Hydroxy-2,2-dimethyl-3-phenylpropanoate incorporates a hydroxamate group, which chelates metal ions (e.g., Zn²⁺ in HDACs), enabling enzyme inhibition. The target compound lacks this feature, suggesting divergent mechanisms of action .

Complexity and Selectivity :

  • PRT062607 Hydrochloride, a Syk inhibitor, demonstrates high selectivity (IC₅₀ = 1 nM) due to its pyrimidine-carboxamide core and cyclohexylamine substituent. The target compound’s simpler structure may offer broader reactivity but lower specificity .

In contrast, the target compound’s neutral amide and triazole groups favor membrane permeability .

Biological Activity

2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole moiety, which is known for its diverse biological activities. The triazole ring enhances the compound's interaction with biological targets, making it a candidate for various therapeutic applications.

Structural Formula

The structural formula can be represented as follows:

C9H11ClN4O\text{C}_9\text{H}_{11}\text{ClN}_4\text{O}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride have shown effectiveness against various bacterial strains. The presence of the triazole ring is crucial for this activity, as it enhances the binding affinity to microbial enzymes.

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochlorideC. albicans8 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicate that triazole derivatives can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: In Vitro Evaluation

A study conducted on various cancer cell lines demonstrated that 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride exhibited significant cytotoxicity against:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)

The IC50 values were found to be in the low micromolar range, indicating potent activity.

Cell LineIC50 (µM)
HeLa5.0
MCF-74.5

The mechanism by which 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival and cancer cell proliferation.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Arrest : The compound could interfere with cell cycle progression in cancer cells, leading to growth inhibition.

Recent Advances

Recent literature reviews indicate that triazole derivatives are being actively researched for their pharmacological properties. For example:

  • Antifungal Activity : Triazoles are well-known antifungal agents; derivatives have been shown to outperform traditional antifungals in certain cases.
  • Antiviral Properties : Some studies suggest that triazole compounds can inhibit viral replication by targeting viral enzymes.

Future Directions

Further research is needed to explore the full therapeutic potential of 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride. Potential areas include:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity could lead to more potent derivatives.

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A robust synthesis involves coupling 4-(2H-triazol-2-yl)aniline with a protected 2-aminopropanoic acid derivative, followed by deprotection and hydrochloride salt formation. Key steps include refluxing in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) and solvent evaporation under reduced pressure . For optimization, employ a factorial experimental design (e.g., varying temperature, solvent polarity, or catalyst loading) to identify critical parameters. Statistical methods like response surface methodology (RSM) minimize trial-and-error approaches, as demonstrated in chemical engineering design frameworks .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% threshold) using reverse-phase C18 columns with UV detection at 254 nm .
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1H/13C NMR, focusing on amide proton signals (δ 8.0–10.0 ppm) and triazole ring protons (δ 7.5–8.5 ppm). Compare with reference spectra of analogous triazolyl-propanamides .
  • X-ray Crystallography : Resolve steric interactions (e.g., dihedral angles between triazole and phenyl rings) to validate molecular geometry .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity and guide experimental synthesis?

  • Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to map reaction pathways and transition states. For example, ICReDD’s workflow combines computation with experimental validation to predict optimal reaction conditions (e.g., solvent effects, activation energies) . Molecular dynamics simulations further assess solubility and stability in physiological buffers, reducing iterative lab work.

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers or batch effects in published datasets.
  • Orthogonal Validation : Cross-verify results using independent techniques (e.g., SPR for binding affinity vs. cellular assays) .

Q. How to design experiments to study structure-activity relationships (SAR) for this compound’s pharmacological profile?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the triazole ring (e.g., halogens, alkyl groups) and measure changes in target binding (e.g., HDAC inhibition) .
  • Free-Energy Perturbation (FEP) : Compute relative binding energies of analogs to prioritize synthesis .
  • Multivariate Analysis : Use partial least squares regression (PLSR) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What methodologies assess the compound’s stability under varying pH, temperature, and light exposure?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor degradation via LC-MS .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze periodically for polymorphic transitions or hydrochloride salt dissociation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride
Reactant of Route 2
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2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.